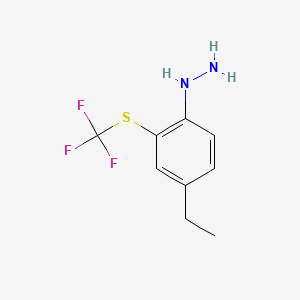
2'-Methyl-5'-(perfluoroethyl)-4'-(trifluoromethyl)-1H,2'H-3,3'-bipyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Methyl-5’-(perfluoroethyl)-4’-(trifluoromethyl)-1H,2’H-3,3’-bipyrazole: is a complex organic compound characterized by the presence of multiple fluorinated groups and a bipyrazole core. This compound is of interest due to its unique chemical properties, which make it a valuable candidate for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl-5’-(perfluoroethyl)-4’-(trifluoromethyl)-1H,2’H-3,3’-bipyrazole typically involves multi-step organic reactions. The process begins with the preparation of the bipyrazole core, followed by the introduction of the methyl, perfluoroethyl, and trifluoromethyl groups. Common reagents used in these reactions include hydrazine derivatives, fluorinated alkyl halides, and strong bases such as sodium hydride or potassium tert-butoxide. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.
化学反応の分析
Types of Reactions
2’-Methyl-5’-(perfluoroethyl)-4’-(trifluoromethyl)-1H,2’H-3,3’-bipyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
2’-Methyl-5’-(perfluoroethyl)-4’-(trifluoromethyl)-1H,2’H-3,3’-bipyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, including fluorinated materials with unique physical and chemical properties.
作用機序
The mechanism of action of 2’-Methyl-5’-(perfluoroethyl)-4’-(trifluoromethyl)-1H,2’H-3,3’-bipyrazole involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-Methyl-5-(trifluoromethyl)benzoic acid
- (2-methyl-5-(trifluoromethyl)phenyl)(thiophen-2-yl)methanol
Uniqueness
Compared to similar compounds, 2’-Methyl-5’-(perfluoroethyl)-4’-(trifluoromethyl)-1H,2’H-3,3’-bipyrazole is unique due to its bipyrazole core and the presence of both perfluoroethyl and trifluoromethyl groups. These structural features confer distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C10H6F8N4 |
|---|---|
分子量 |
334.17 g/mol |
IUPAC名 |
1-methyl-3-(1,1,2,2,2-pentafluoroethyl)-5-(1H-pyrazol-5-yl)-4-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C10H6F8N4/c1-22-6(4-2-3-19-20-4)5(9(13,14)15)7(21-22)8(11,12)10(16,17)18/h2-3H,1H3,(H,19,20) |
InChIキー |
TZYXEDNSGOFAQV-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)C2=CC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


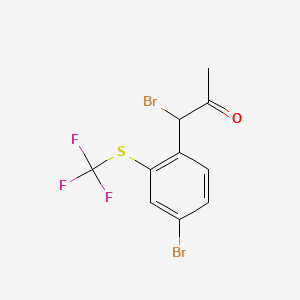
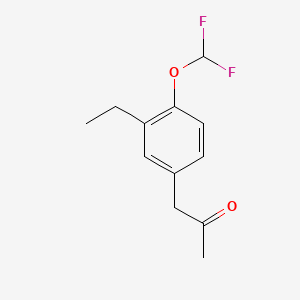
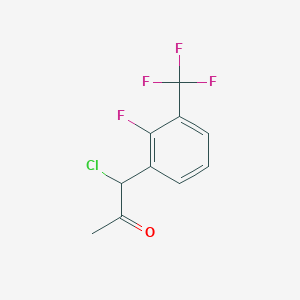
![5-[(Tert-butoxycarbonyl)amino]-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid](/img/structure/B14038900.png)
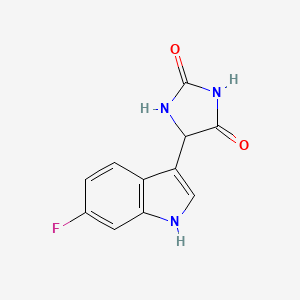
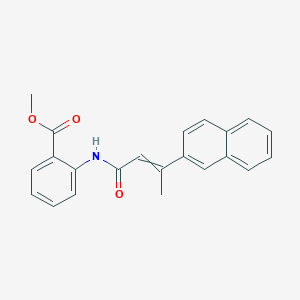
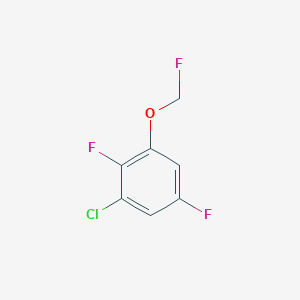
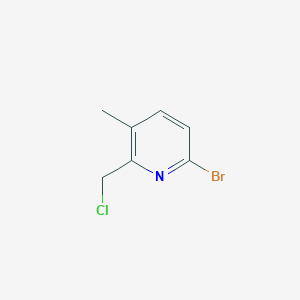
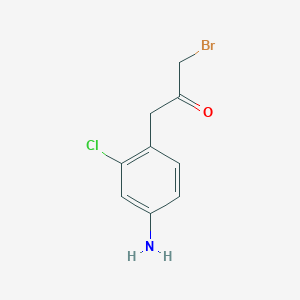

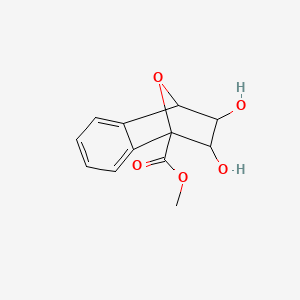
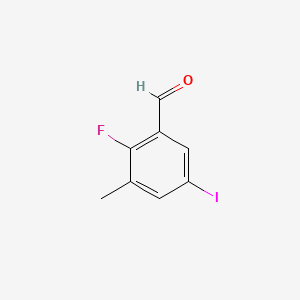
![2-O-ethyl 5-O-methyl 3-nitroimidazo[1,2-a]pyridine-2,5-dicarboxylate](/img/structure/B14038966.png)
